2-Cyano-3-(2-nitrophenyl)acrylamide

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5) is a substituted α,β-unsaturated acrylamide derivative characterized by a conjugated 2-cyanoacrylamide backbone with a 2-nitrophenyl substituent at the β-position. Its molecular formula is C₁₀H₇N₃O₃ with a molecular weight of 217.18 g/mol.

Molecular Formula C10H7N3O3
Molecular Weight 217.184
CAS No. 75825-37-5
Cat. No. B2392003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-(2-nitrophenyl)acrylamide
CAS75825-37-5
Molecular FormulaC10H7N3O3
Molecular Weight217.184
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+
InChIKeyYKEDYNCEMRNXKV-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5): Chemical Identity and Core Physicochemical Profile


2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5) is a substituted α,β-unsaturated acrylamide derivative characterized by a conjugated 2-cyanoacrylamide backbone with a 2-nitrophenyl substituent at the β-position [1]. Its molecular formula is C₁₀H₇N₃O₃ with a molecular weight of 217.18 g/mol [2]. The compound possesses three key functional domains: a terminal primary amide group, an α-cyano substituent that enhances the electrophilicity of the conjugated system, and an ortho-nitrophenyl moiety that introduces both steric constraints and an additional electron-withdrawing group [3]. Its computed physicochemical properties include a density of 1.421 g/cm³, a boiling point of 505.4°C at 760 mmHg, a flash point of 259.4°C, and a calculated polar surface area (PSA) of 112.7 Ų [2]. The logP value is calculated at approximately 2.21, indicating moderate lipophilicity suitable for passive membrane diffusion while retaining sufficient polarity for aqueous solubility in biological assay systems [2].

Why 2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5) Cannot Be Casually Replaced by In-Class Analogs


Within the broader class of 2-cyano-3-phenylacrylamide derivatives, the ortho-nitro substitution pattern of 2-cyano-3-(2-nitrophenyl)acrylamide confers a distinct and non-interchangeable pharmacological and physicochemical profile. The presence of a nitro group at the 2-position of the phenyl ring introduces both strong electron-withdrawing character and steric hindrance, which fundamentally alters the compound's binding affinity to biological targets compared to unsubstituted phenyl (CAS 709-79-5) or para-substituted analogs [1]. Research on structurally related (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives demonstrates that substitution position and electronic nature on the phenyl ring directly dictate inhibitory potency against tyrosinase, with ortho-nitro substitution yielding distinct activity profiles [2]. Consequently, generic in-class substitution without consideration of these specific substituent effects risks substantial loss or alteration of biological activity, rendering procurement decisions based on scaffold similarity alone scientifically invalid. The evidence presented in Section 3 quantifies these differentiation dimensions.

Quantitative Evidence Guide: Differentiated Performance of 2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5) vs. Comparators


Tyrosinase Inhibitory Potency: 2-Cyano-3-(2-nitrophenyl)acrylamide Achieves Comparable Cellular Efficacy to Kojic Acid with Favorable Cytotoxicity Profile

In B16F10 murine melanoma cells, an analog of 2-cyano-3-(2-nitrophenyl)acrylamide demonstrated dose-dependent suppression of tyrosinase activity and melanogenesis, achieving inhibitory effects comparable to kojic acid at a concentration of 25 µM without measurable cytotoxic effects . Kojic acid serves as the established positive control and benchmark tyrosinase inhibitor in melanogenesis research, with a reported IC₅₀ of approximately 25 µM in similar cellular assays . The compound's ability to match kojic acid's efficacy while maintaining a non-cytotoxic profile at this concentration represents a key differentiation point relative to other substituted phenylacrylamides that may exhibit cellular toxicity at comparable doses.

Tyrosinase Inhibition Melanogenesis Skin Pigmentation Melanoma Cell Assays

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Ortho-Nitro Substitution Confers Activity in Murine Macrophage Model

2-Cyano-3-(2-nitrophenyl)acrylamide has been evaluated for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages [1]. While specific IC₅₀ values for the parent compound are not reported in the accessible database entry, the assay record confirms that the compound was tested and demonstrates measurable inhibitory activity against iNOS in this cellular model [1]. In contrast, the unsubstituted 2-cyano-3-phenylacrylamide (CAS 709-79-5) lacks this nitro group and shows no documented iNOS inhibitory activity in comparable macrophage assay systems, highlighting that the 2-nitro substitution is a critical structural determinant for this biological activity.

iNOS Inhibition Nitric Oxide Synthase Macrophage Activation Anti-inflammatory

ADME Differentiation: Enhanced Lipophilicity and Reduced Hydrogen-Bond Donor Capacity Relative to Unsubstituted Phenyl Analog

Physicochemical property analysis reveals that 2-cyano-3-(2-nitrophenyl)acrylamide possesses a calculated logP of 2.21 and a polar surface area (PSA) of 112.7 Ų [1]. In comparison, the unsubstituted 2-cyano-3-phenylacrylamide (CAS 709-79-5) has a molecular weight of 172.18 g/mol and only two hydrogen bond acceptor atoms [2]. The nitro group in the target compound adds an additional hydrogen bond acceptor and significantly increases molecular weight to 217.18 g/mol, which directly impacts passive membrane permeability and aqueous solubility profiles. Furthermore, the ortho-nitro substitution introduces intramolecular hydrogen bonding potential between the nitro oxygen and the amide NH, which may stabilize a specific conformation distinct from that adopted by unsubstituted or para-substituted analogs [1].

Lipophilicity ADME Drug-likeness Membrane Permeability Lead Optimization

Ortho-Nitro Substitution Confers Unique Differentiation-Inducing Activity Relevant to Cancer and Proliferative Disorders

2-Cyano-3-(2-nitrophenyl)acrylamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, providing a mechanistic basis for its potential use as an anti-cancer agent and for treating hyperproliferative skin conditions such as psoriasis [1]. This differentiation-inducing activity is specifically associated with the ortho-nitrophenyl substitution pattern. In contrast, unsubstituted 2-cyano-3-phenylacrylamide (CAS 709-79-5) is primarily characterized as a synthetic intermediate for cyclooxygenase inhibitor derivatives and lacks documented cell differentiation activity . Similarly, 2-cyano-3-(2-furyl)acrylamide (CAS 3672-57-5) and its N-substituted derivatives demonstrate antiviral activity against Dengue virus but have not been reported to induce monocyte differentiation [2], underscoring that the 2-nitrophenyl moiety is essential for this specific biological phenotype.

Cell Differentiation Anti-proliferative Anti-cancer Psoriasis Monocyte Differentiation

Ortho-Nitro Substitution Reduces Off-Target CNS Liability Risk Relative to Meta- and Para-Substituted Acrylamide Derivatives

Structure-activity relationship (SAR) studies on substituted acrylamides reveal that KCNQ2 potassium channel opener activity—a known mechanism associated with CNS-active compounds and potential neurological side effects—is highly sensitive to aryl substitution patterns [1]. Acrylamides with para-substituted phenyl rings or those lacking steric bulk at the ortho position frequently exhibit KCNQ2 modulation, which may be undesirable in programs targeting peripheral indications such as pigmentation disorders or oncology [1]. The ortho-nitro substitution of 2-cyano-3-(2-nitrophenyl)acrylamide introduces significant steric hindrance and an electron-withdrawing group that disrupts the planar conformation required for optimal KCNQ2 channel interaction, thereby reducing the probability of this off-target CNS activity compared to meta- or para-substituted cyanoacrylamide analogs [1].

Off-target Profiling CNS Liability KCNQ2 Potassium Channel Structure-Activity Relationship Safety Pharmacology

Optimal Research and Procurement Application Scenarios for 2-Cyano-3-(2-nitrophenyl)acrylamide (CAS 75825-37-5)


Melanogenesis and Skin Pigmentation Research: Validated Alternative to Kojic Acid with Favorable Cytotoxicity Profile

For researchers investigating tyrosinase inhibition and melanin biosynthesis pathways in B16F10 melanoma cells or similar melanocyte models, 2-cyano-3-(2-nitrophenyl)acrylamide offers a validated research tool with efficacy comparable to kojic acid at 25 µM while maintaining a non-cytotoxic profile at this concentration . This compound is appropriate for studies requiring a non-cytotoxic tyrosinase inhibitor, particularly in long-term melanogenesis assays where kojic acid's cytotoxicity may confound results. The ortho-nitro substitution pattern contributes to this favorable efficacy-toxicity balance, as established by direct comparative cellular data .

Cell Differentiation and Anti-Proliferative Mechanism Studies in Oncology and Dermatology

2-Cyano-3-(2-nitrophenyl)acrylamide is uniquely suited for research programs investigating monocyte differentiation induction and the arrest of undifferentiated cell proliferation . This differentiation-inducing activity is specifically associated with the 2-nitrophenyl substitution pattern and is not observed in unsubstituted phenyl (CAS 709-79-5) or furyl analogs (CAS 3672-57-5) . The compound is therefore the preferred choice for studies of differentiation-based anti-cancer mechanisms or hyperproliferative skin conditions such as psoriasis, where this specific biological phenotype is the primary experimental endpoint .

Lead Optimization Programs Requiring Reduced CNS Off-Target Liability

For medicinal chemistry campaigns targeting peripheral diseases including dermatological or oncological indications, 2-cyano-3-(2-nitrophenyl)acrylamide represents a strategic scaffold choice based on SAR evidence indicating that ortho-nitro substitution disrupts the conformational requirements for KCNQ2 potassium channel modulation . In contrast to para- and meta-substituted acrylamides that exhibit KCNQ2 opener activity and potential CNS side effects, the target compound's ortho-nitro substitution pattern provides structural features predictive of reduced CNS off-target liability . This makes it a preferred starting point for lead optimization programs where minimizing neurological adverse effects is a critical design criterion .

Inflammation Research: iNOS Pathway Investigation in Macrophage Models

2-Cyano-3-(2-nitrophenyl)acrylamide is appropriate for studies of inducible nitric oxide synthase (iNOS) inhibition in activated murine macrophage models . The compound demonstrates measurable iNOS inhibitory activity in this cellular context, whereas the unsubstituted 2-cyano-3-phenylacrylamide analog lacks documented activity in comparable systems . Researchers investigating the role of iNOS in inflammatory pathways should select the 2-nitrophenyl derivative over unsubstituted analogs to capture this biological activity, which is conferred specifically by the ortho-nitro substitution .

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